(s)-2-Bromo-pentane
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Overview
Description
(S)-2-Bromo-pentane is an organic compound with the molecular formula C5H11Br It is a chiral molecule, meaning it has a non-superimposable mirror image The compound is a brominated derivative of pentane, where the bromine atom is attached to the second carbon in the pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-2-Bromo-pentane can be synthesized through several methods. One common approach is the bromination of (S)-2-Pentanol. This reaction typically involves the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as the brominating agents. The reaction proceeds via an SN2 mechanism, where the hydroxyl group of (S)-2-Pentanol is replaced by a bromine atom.
Industrial Production Methods: In an industrial setting, this compound can be produced through the bromination of pentane using bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. This method allows for large-scale production and is commonly used in the chemical industry.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Bromo-pentane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions (SN2), where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines.
Elimination Reactions: It can undergo elimination reactions (E2) to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of 2-pentene.
Reduction Reactions: It can be reduced to (S)-2-Pentanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent like tert-butanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: (S)-2-Pentanol, (S)-2-Pentylamine, (S)-2-Pentyl cyanide.
Elimination: 2-Pentene.
Reduction: (S)-2-Pentanol.
Scientific Research Applications
(S)-2-Bromo-pentane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective synthesis.
Biology: It can be used to study the effects of brominated compounds on biological systems, including their potential as enzyme inhibitors or substrates.
Medicine: Research into its potential use in pharmaceuticals, particularly in the development of chiral drugs.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Bromo-pentane in chemical reactions typically involves the formation of a carbocation intermediate in substitution and elimination reactions. In nucleophilic substitution, the bromine atom is displaced by a nucleophile, while in elimination, a base abstracts a proton leading to the formation of an alkene. The specific molecular targets and pathways depend on the nature of the reaction and the reagents involved.
Comparison with Similar Compounds
®-2-Bromo-pentane: The enantiomer of (S)-2-Bromo-pentane, differing only in the spatial arrangement of atoms around the chiral center.
1-Bromo-pentane: A structural isomer where the bromine atom is attached to the first carbon.
3-Bromo-pentane: Another structural isomer with the bromine atom on the third carbon.
Uniqueness: this compound is unique due to its chiral nature, which makes it valuable in stereochemical studies and enantioselective synthesis. Its reactivity and ability to undergo various chemical transformations also make it a versatile compound in organic synthesis.
Properties
IUPAC Name |
(2S)-2-bromopentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Br/c1-3-4-5(2)6/h5H,3-4H2,1-2H3/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAJYTCRJPCZRJ-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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